Aluminum carbonate

Description

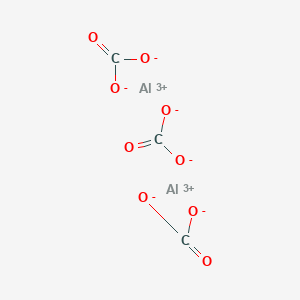

Structure

3D Structure of Parent

Properties

IUPAC Name |

dialuminum;tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Al/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQREHKVAOVYBT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2(CO3)3, C3Al2O9 | |

| Record name | aluminium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891680 | |

| Record name | Aluminum carbonate (Al2(CO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14455-29-9, 53547-27-6 | |

| Record name | Aluminum carbonate, basic [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053547276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum carbonate (Al2(CO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GA689N629 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

High-Pressure Synthesis of Aluminum Carbonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum carbonate (Al₂(CO₃)₃) is a compound that has long been considered highly unstable under ambient conditions, readily decomposing into aluminum hydroxide and carbon dioxide, particularly in the presence of moisture.[1][2] This inherent instability has historically limited its synthesis and characterization. However, recent advancements in high-pressure and high-temperature synthesis techniques have enabled the formation of anhydrous this compound. A notable breakthrough in 2023 demonstrated that Al₂(CO₃)₃ can be synthesized by reacting aluminum oxide (Al₂O₃) with carbon dioxide (CO₂) under extreme pressures.[2] This technical guide provides a comprehensive overview of the high-pressure synthesis of this compound, focusing on the available experimental data and methodologies for its formation and characterization.

Introduction: The Challenge of Synthesizing this compound

The instability of this compound at standard conditions is attributed to the high charge density of the Al³⁺ cation, which polarizes the carbonate anion, weakening the C-O bonds and making the compound susceptible to hydrolysis and thermal decomposition.[1] Early attempts to synthesize this compound often resulted in the formation of basic aluminum carbonates or aluminum hydroxide.[2]

The successful synthesis of anhydrous this compound relies on shifting the thermodynamic equilibrium in favor of its formation by applying high pressure. High-pressure conditions favor the formation of denser phases, and in this case, promote the reaction between solid aluminum oxide and fluid carbon dioxide to form solid this compound.

High-Pressure Synthesis Methodology

The primary successful method for synthesizing anhydrous this compound involves the use of a laser-heated diamond anvil cell (LH-DAC). This technique allows for the simultaneous achievement of extremely high pressures and temperatures required for the reaction to proceed.

Experimental Protocol

While the full, detailed experimental protocol from the seminal 2023 study by Bayarjargal et al. is not publicly available, the following outlines the general methodology based on the published abstract and common practices in high-pressure synthesis.[2]

Precursor Materials:

-

Aluminum Oxide (Al₂O₃): High-purity, fine powder. The specific polymorph (e.g., α-Al₂O₃, γ-Al₂O₃) used as the starting material is a critical parameter.

-

Carbon Dioxide (CO₂): High-purity, loaded into the diamond anvil cell as a fluid or solid (dry ice).

Apparatus:

-

Laser-Heated Diamond Anvil Cell (LH-DAC): Capable of generating pressures in the gigapascal (GPa) range and temperatures of thousands of degrees Celsius. The sample is compressed between two diamond anvils. A gasket, typically made of a strong metal like rhenium, contains the sample chamber.

-

Pressure Calibration: A pressure calibrant, such as a ruby chip, is included in the sample chamber. The pressure is determined by measuring the fluorescence spectrum of the calibrant.

-

Laser Heating System: A high-power laser (e.g., Nd:YAG or CO₂) is focused on the sample to achieve the required reaction temperatures.

-

In-situ Analytical Techniques: The LH-DAC is often coupled with techniques like Raman spectroscopy and X-ray diffraction to monitor the reaction in real-time.

Generalized Procedure:

-

A small amount of the Al₂O₃ precursor and the pressure calibrant are loaded into the sample chamber of the diamond anvil cell.

-

The sample chamber is sealed and filled with high-purity CO₂.

-

The pressure is gradually increased to the target range (see Table 1).

-

The sample is then heated to the desired temperature using a focused laser beam.

-

The reaction is monitored in-situ to observe the formation of new phases.

-

After the reaction is complete, the sample is cooled to room temperature before the pressure is slowly released.

-

The synthesized product can be recovered for ex-situ analysis.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of anhydrous aluminum carbonates as reported in the literature.

| Compound | Precursors | Pressure (GPa) | Temperature (°C) | Synthesis Environment | Key Findings | Reference |

| Al₂(CO₃)₃ | Al₂O₃ + CO₂ | 24–28 | High | Laser-Heated DAC | Formation of anhydrous this compound with isolated [CO₃]²⁻ groups. The product is recoverable at ambient conditions. | [2] |

| Al₂[C₂O₅][CO₃]₂ | Al₂O₃ + CO₂ | >38 | High | Laser-Heated DAC | Formation of a pyrocarbonate phase containing both [C₂O₅]²⁻ and [CO₃]²⁻ groups. Recoverable at ambient conditions. | [2] |

Note: The specific temperatures for these syntheses were not detailed in the available literature abstracts.

Characterization of Synthesized this compound

The characterization of the high-pressure synthesized this compound is crucial to confirm its structure and properties. The primary techniques employed are:

-

Single-Crystal X-ray Diffraction (XRD): This is the definitive method for determining the crystal structure of the synthesized material. It provides information on the arrangement of atoms, bond lengths, and bond angles, confirming the formation of Al₂(CO₃)₃.[2]

-

Raman Spectroscopy: This technique is used to probe the vibrational modes of the carbonate ions and the Al-O bonds. The Raman spectrum provides a fingerprint of the compound and can be used to distinguish it from the starting materials and other potential byproducts.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the high-pressure synthesis of this compound.

References

Unveiling the Elusive Structure of Aluminum Carbonate: A High-Pressure Synthesis and Crystallographic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, aluminum carbonate (Al₂(CO₃)₃) has been considered a theoretically unstable compound, readily decomposing under ambient conditions. This perception has relegated it to a chemical curiosity, largely inaccessible for experimental study. However, recent advancements in high-pressure synthesis have enabled the formation and characterization of this elusive material, providing the first definitive insights into its crystal structure. This whitepaper presents a comprehensive technical overview of the now experimentally determined crystal structure of this compound, detailing the high-pressure experimental protocol required for its synthesis and offering a complete crystallographic analysis. This breakthrough opens new avenues for understanding the fundamental chemistry of aluminum salts and may have implications for materials science and geochemistry.

The Challenge of this compound Stability

Under normal atmospheric conditions, this compound is highly unstable.[1][2] The primary reason for this instability lies in the high charge density of the small Al³⁺ cation. This high charge density strongly polarizes the electron cloud of the carbonate anion (CO₃²⁻), weakening the C-O bonds and making the compound susceptible to hydrolysis.[1][3] In the presence of even trace amounts of water, this compound rapidly decomposes into more stable species, typically aluminum hydroxide (Al(OH)₃) and carbon dioxide (CO₂) gas.[4] This inherent instability has historically prevented the isolation and structural characterization of pure, anhydrous this compound.

High-Pressure Synthesis: A New Frontier

Recent pioneering work has overcome the stability challenges by employing high-pressure and high-temperature conditions. In a landmark 2023 study, researchers successfully synthesized anhydrous this compound by reacting aluminum oxide (Al₂O₃) with carbon dioxide (CO₂) at pressures between 24 and 28 Gigapascals (GPa) and a temperature of 2300 °C.[5] This extreme environment forces the formation of Al₂(CO₃)₃, which can then be recovered and analyzed under ambient conditions.[5]

Experimental Protocol: High-Pressure Synthesis of Al₂(CO₃)₃

The synthesis of anhydrous this compound was achieved using a laser-heated diamond anvil cell (LH-DAC), a device capable of generating extreme pressures and temperatures. The following protocol is based on the methodology described by Bayarjargal et al. (2023):

-

Sample Preparation: A small amount of high-purity α-Al₂O₃ powder is loaded into a sample chamber within a gasket, which is then placed between two diamond anvils.

-

Pressurization and Gas Loading: The diamond anvil cell is cooled, and the sample chamber is filled with condensed, solid CO₂. The cell is then sealed and brought to the target pressure of 24-28 GPa at room temperature.

-

Laser Heating: The sample is heated to approximately 2300 °C using a high-power laser. This high temperature provides the activation energy for the reaction between Al₂O₃ and CO₂.

-

Reaction and Quenching: The reaction is allowed to proceed for a specific duration under high-pressure and high-temperature conditions. The sample is then quenched to ambient temperature while maintaining high pressure.

-

Pressure Release and Recovery: The pressure is slowly released, and the synthesized this compound crystals are recovered for analysis. Remarkably, the synthesized Al₂(CO₃)₃ is recoverable to ambient conditions.[5]

Crystallographic Analysis of this compound

The synthesized this compound was analyzed using single-crystal X-ray diffraction, which provided the first experimental determination of its crystal structure.

Crystal System and Space Group

This compound crystallizes in the orthorhombic crystal system, belonging to the Fdd2 space group.[5] This non-centrosymmetric space group indicates a specific arrangement of atoms within the unit cell that lacks a center of inversion.

Crystallographic Data

The detailed crystallographic data for Al₂(CO₃)₃, as determined by Bayarjargal et al. (2023), are summarized in the table below.

| Parameter | Value |

| Chemical Formula | Al₂(CO₃)₃ |

| Formula Weight | 233.99 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a | 21.989 Å |

| b | 10.176 Å |

| c | 4.4230 Å |

| Volume | 989.7 ų |

| Z | 8 |

Table 1: Crystallographic data for anhydrous this compound (Al₂(CO₃)₃).

Structural Features

The crystal structure of Al₂(CO₃)₃ consists of aluminum cations (Al³⁺) and carbonate anions (CO₃²⁻) arranged in a three-dimensional lattice. The structure is characterized by isolated, planar trigonal [CO₃]²⁻ groups.[5] Further analysis of the full crystallographic information file (CIF) would provide detailed information on atomic coordinates, bond lengths, and bond angles, allowing for a complete understanding of the coordination environment of the aluminum and carbonate ions.

Logical Workflow for Synthesis and Characterization

The process of theoretically predicting, synthesizing, and characterizing the crystal structure of a previously unknown compound like this compound follows a logical workflow. The diagram below illustrates the key steps involved in this process.

Caption: Workflow for the theoretical prediction, synthesis, and characterization of novel crystal structures.

Related Compounds and Future Outlook

It is noteworthy that under even higher pressures (above 38 GPa), a different this compound species, Al₂[C₂O₅][CO₃]₂, is formed.[5] This compound features both regular carbonate and pyrocarbonate ([C₂O₅]²⁻) groups. The existence of these high-pressure phases highlights the complex and rich chemistry of the Al-C-O system under extreme conditions.

The successful synthesis and characterization of this compound mark a significant achievement in inorganic chemistry. This breakthrough not only provides a definitive answer to the long-standing question of its crystal structure but also opens up new possibilities for the synthesis of other previously inaccessible materials. For researchers in drug development, while this compound itself may not have direct applications, the techniques and understanding gained from this work could be applied to the synthesis and stabilization of novel metal-organic compounds with potential therapeutic properties. Further computational and experimental studies are needed to explore the properties of this novel material and its potential applications.

Conclusion

The theoretical crystal structure of this compound is no longer a matter of speculation. Through the application of advanced high-pressure synthesis techniques, Al₂(CO₃)₃ has been successfully synthesized, and its crystal structure has been determined to be orthorhombic with the space group Fdd2. This work fundamentally changes our understanding of this compound and underscores the potential of high-pressure chemistry to create novel materials with unique structures and properties. The detailed crystallographic data and experimental protocols provided in this guide offer a valuable resource for researchers in chemistry, materials science, and related fields.

References

An In-depth Technical Guide on the Thermodynamic Properties of Aqueous Aluminum Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous aluminum carbonate (Al₂(CO₃)₃). A central theme of this document is the inherent instability of this compound in aqueous environments, which dictates its chemical behavior and limits the availability of direct experimental thermodynamic data. This guide will discuss the theoretical basis for this instability, detail the thermodynamics of its decomposition reaction, and present available data for its decomposition products. Methodologies for thermodynamic characterization are also discussed in the context of their applicability to this transient species.

Introduction: The Elusive Nature of Aqueous this compound

This compound is a compound that is notably absent from the roster of stable, isolable chemicals under standard aqueous conditions.[1][2] Its chemical formula, Al₂(CO₃)₃, suggests a simple salt formed from aluminum (Al³⁺) and carbonate (CO₃²⁻) ions. However, the interaction between these ions in water is dominated by a rapid and irreversible decomposition, making the study of a true aqueous solution of this compound exceptionally challenging.[3] Any attempt to dissolve solid this compound or to form it in solution through double displacement reactions results in the immediate precipitation of aluminum hydroxide (Al(OH)₃) and the evolution of carbon dioxide (CO₂) gas.[4]

This guide will delve into the thermodynamic underpinnings of this instability and provide a summary of what is known about the transient existence and subsequent decomposition of this compound in aqueous media.

The Thermodynamics of Instability

The primary reason for the instability of aqueous this compound lies in the high charge density of the aluminum cation (Al³⁺).[1][5][6] The small ionic radius combined with a +3 charge gives the aluminum ion a strong polarizing power.[5][6] This allows it to distort the electron cloud of the carbonate anion, weakening the carbon-oxygen bonds and facilitating the decomposition of the carbonate ion.[5]

In an aqueous environment, the aluminum ion exists as the hexaaqua complex, [Al(H₂O)₆]³⁺.[7][8] This complex is acidic, with a pKa of approximately 10⁻⁵, meaning it readily participates in hydrolysis reactions.[9] When carbonate ions are introduced, the following decomposition reaction occurs spontaneously:

Al₂(CO₃)₃(s) + 3H₂O(l) → 2Al(OH)₃(s) + 3CO₂(g) [10][11]

The formation of the highly stable and insoluble aluminum hydroxide, along with the release of gaseous carbon dioxide, provides a strong thermodynamic driving force for this reaction to proceed to completion.

Quantitative Thermodynamic Data

Due to its extreme instability in water, direct experimental measurement of the standard thermodynamic properties (enthalpy of formation, Gibbs free energy of formation, and entropy) of aqueous this compound is not feasible. The compound decomposes before such measurements can be made.[1][3] Consequently, there is a notable lack of quantitative data for Al₂(CO₃)₃(aq) in chemical literature and databases.

Instead, a thermodynamic analysis must focus on the properties of the stable reactants and products of its decomposition.

Table 1: Summary of Thermodynamic Data for this compound and its Decomposition Products

| Compound/Ion | Formula | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Notes |

| Aqueous this compound | Al₂(CO₃)₃(aq) | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined | Highly unstable; decomposes rapidly in water.[1][5] Theoretical calculations suggest it might exist in extremely dilute solutions (e.g., 10⁻⁵ M).[5][6] |

| Solid Aluminum Hydroxide (Gibbsite) | Al(OH)₃(s) | -1315 | -1157 | 70.1 | A primary, highly insoluble product of decomposition.[12] |

| Aqueous Carbon Dioxide | CO₂(aq) | Data available in thermodynamic databases | Data available in thermodynamic databases | Data available in thermodynamic databases | A gaseous product of decomposition with some aqueous solubility.[13][14] |

| Liquid Water | H₂O(l) | -285.83 | -237.13 | 69.91 | Reactant in the decomposition process. |

Note: Data for CO₂(aq) and H₂O(l) are widely available in standard thermodynamic tables and are provided for context in calculating the overall thermodynamics of the decomposition reaction.

The spontaneity of the decomposition can be inferred from the negative Gibbs free energy change of the reaction, which can be estimated using the data for the products and reactants.

Experimental Protocols: A Discussion of Applicability

Standard experimental techniques for determining thermodynamic properties are not directly applicable to aqueous this compound due to its transient nature. However, a brief overview of these methods highlights the challenges.

-

Calorimetry: Techniques like solution calorimetry could theoretically be used to measure the enthalpy of formation. This would involve measuring the heat change upon the formation or dissolution of the compound. For this compound, any such attempt would be dominated by the heat of the decomposition reaction, making it impossible to isolate the thermodynamic properties of the aqueous species itself.

-

Electrochemical Methods: The Gibbs free energy of formation can often be determined from the standard potential of an electrochemical cell. This requires the species of interest to participate in a reversible electrochemical reaction. The rapid, irreversible decomposition of aqueous this compound precludes the construction of a suitable electrochemical cell.

-

Spectroscopic and Potentiometric Titrations: These methods can be used to determine equilibrium constants, from which Gibbs free energy changes can be calculated. However, the lack of a stable equilibrium involving aqueous this compound renders these methods unsuitable.

Visualization of the Decomposition Pathway

The process of this compound decomposition in an aqueous environment can be visualized as a straightforward pathway from the unstable aqueous species to the stable final products.

Caption: Decomposition of aqueous this compound.

Logical Relationship of Instability Factors

The instability of aqueous this compound is a consequence of the fundamental properties of the aluminum ion. This relationship can be depicted as follows:

Caption: Factors leading to the instability of this compound.

Conclusion

Aqueous this compound is a thermodynamically unstable species that does not persist under normal conditions. Its study is therefore one of characterizing its rapid decomposition rather than its stable properties. The high charge density of the aluminum ion is the primary driver for the hydrolysis and decomposition into aluminum hydroxide and carbon dioxide. For researchers, scientists, and drug development professionals, the key takeaway is that "aqueous this compound" should be considered a transient intermediate that immediately yields its decomposition products. Any experimental or theoretical work involving this system must account for this inherent and rapid instability. Future research in this area would likely rely on advanced computational chemistry methods to model the transient species and its decomposition pathway, as direct experimental measurement remains out of reach.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 3. This compound | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. guidechem.com [guidechem.com]

- 7. DSpace [repository.kaust.edu.sa]

- 8. A sobering examination of the feasibility of aqueous aluminum batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 9. Aluminium - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. Al2(CO3)3 + 3 H2O → 2 Al(OH)3 + 3 CO2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 12. aluminum hydroxide α-form [chemister.ru]

- 13. Carbon_dioxide_(data_page) [chemeurope.com]

- 14. Carbon dioxide (data page) - Wikipedia [en.wikipedia.org]

aluminum carbonate decomposition mechanism and kinetics

An In-depth Technical Guide to the Decomposition Mechanism and Kinetics of Aluminum Carbonate and Its Derivatives

Abstract

Anhydrous this compound (Al₂(CO₃)₃) is a highly unstable compound that is not well characterized under standard conditions. Its inherent instability is primarily due to the high charge density of the aluminum cation (Al³⁺), which strongly polarizes the carbonate anion, and its susceptibility to hydrolysis.[1] Consequently, scientific studies on the decomposition mechanism and kinetics of "this compound" typically focus on more stable, related hydrated or basic this compound compounds, such as ammonium this compound hydroxide (AACH). This guide provides a detailed overview of the decomposition of these more stable derivatives, presenting mechanistic pathways, kinetic data, experimental protocols, and visual workflows relevant to their analysis.

Introduction: The Instability of this compound

Pure, anhydrous this compound is notoriously difficult to synthesize and isolate. The small, highly charged Al³⁺ ion exerts a strong polarizing effect on the large carbonate anion (CO₃²⁻), distorting its electron cloud.[1][2] This polarization weakens the C-O bonds within the carbonate ion, making the compound prone to decomposition.[1]

Furthermore, this compound is extremely susceptible to hydrolysis. In the presence of water or even atmospheric moisture, it readily reacts to form aluminum hydroxide (Al(OH)₃) and carbon dioxide (CO₂), as shown in the following reaction:

Al₂(CO₃)₃ + 3H₂O → 2Al(OH)₃ + 3CO₂ [1]

Due to this instability, it has little to no commercial application in its pure form, and creating a laboratory version requires specialized conditions, such as high pressure.[1][3] Research and applications, including its use as an antacid, invariably involve stabilized basic or hydrated forms of this compound.

Decomposition Mechanism

The decomposition of this compound derivatives can proceed via two primary pathways: hydrolysis and thermal decomposition.

Hydrolytic Decomposition

As mentioned, this is the predominant pathway at ambient conditions in the presence of moisture. The aluminum cation, being the salt of a weak base, and the carbonate anion, from a weak acid, facilitate hydrolysis to more stable products.[1]

Thermal Decomposition

When subjected to heat, this compound and its derivatives decompose into aluminum oxide and carbon dioxide.[3][4][5][6] The general equation for the thermal decomposition of the anhydrous form is:

Al₂(CO₃)₃(s) → Al₂O₃(s) + 3CO₂(g) [6]

For hydrated or basic forms, the process is more complex, involving multiple stages. For instance, the decomposition of ammonium this compound hydroxide (AACH) involves the initial loss of ammonia and water, followed by the decomposition of the carbonate structure to yield aluminum oxide.[7][8]

The overall decomposition pathway can be visualized as a series of transitions from an unstable parent compound to stable end-products.

Caption: General decomposition pathways for this compound.

Decomposition Kinetics

Quantitative kinetic analysis of pure this compound is not available in the literature due to its instability. However, studies on related compounds provide valuable insights. A key example is the thermal decomposition of Ammonium this compound Hydroxide (AACH) , which is often used to synthesize alumina powders.[8]

The kinetics of this decomposition can be studied under non-isothermal conditions using thermogravimetric analysis (TGA). The activation energy (E) and pre-exponential factor (A) are critical parameters for describing the reaction kinetics and can be determined using methods like the Kissinger and Coats-Redfern equations.[7][8]

Data Presentation

The following table summarizes kinetic data for the thermal decomposition of Ammonium this compound Hydroxide (AACH) obtained from TGA-DTA data.[7][8]

| Kinetic Model | Parameter | Value | Unit |

| Kissinger Equation | Activation Energy (E) | 125.7 | kJ/mol |

| Pre-exponential Factor (A) | 1.1 x 10¹³ | s⁻¹ | |

| Coats-Redfern Equation | Activation Energy (E) | 121.4 | kJ/mol |

| Pre-exponential Factor (A) | 7.9 x 10¹² | s⁻¹ |

Note: Data derived from studies on AACH as a proxy for this compound.[7][8]

Experimental Protocols

The investigation of this compound decomposition primarily relies on thermal analysis techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This is the most common method for studying the thermal decomposition of carbonates.[9][10]

-

Objective: To measure the change in mass of a sample as a function of temperature and to detect thermal events (endothermic/exothermic).

-

Apparatus: A thermogravimetric analyzer coupled with a differential thermal analyzer (TGA-DTA) or a differential scanning calorimeter (TGA-DSC).

-

Sample Preparation: A small, precisely weighed amount of the sample (e.g., 5-10 mg of AACH powder) is placed in a crucible (typically alumina or platinum).[9]

-

Methodology:

-

The sample is placed in the TGA furnace.

-

An inert purge gas (e.g., nitrogen or argon) is flowed through the furnace to create a controlled atmosphere.

-

The sample is heated at a constant, predefined rate (e.g., 5, 10, or 15 °C/min).[8]

-

The mass of the sample is continuously monitored by a sensitive microbalance as the temperature increases.

-

Simultaneously, the DTA or DSC sensor measures the temperature difference between the sample and a reference, revealing thermal events like decomposition. The endothermic peaks on DTA curves correspond to the decomposition of the material.[8]

-

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature, from which stoichiometry and kinetic parameters can be calculated. The DTA/DSC curve identifies the temperatures at which decomposition events occur.

Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products released during decomposition.

-

Apparatus: TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR).

-

Methodology:

-

The TGA experiment is run as described above.

-

The gas evolving from the TGA furnace is transferred via a heated line to the MS or FTIR.

-

The spectrometer analyzes the gas composition in real-time, correlating it with the mass loss events observed in the TGA. For carbonate decomposition, this would primarily involve detecting CO₂ (m/z = 44 in MS).[11]

-

The logical workflow for these experiments is outlined in the diagram below.

Caption: Experimental workflow for kinetic analysis.

Conclusion

While pure this compound remains a chemical curiosity due to its profound instability, the study of its more stable basic and hydrated derivatives provides critical data for various applications, from materials science to pharmacology. The decomposition is characterized by a multi-stage process involving dehydration, deammoniation (if applicable), and decarbonation, ultimately yielding stable aluminum oxide. The kinetics of these processes, primarily investigated through thermogravimetric analysis, can be effectively modeled to determine key parameters like activation energy, which are essential for process optimization and material characterization. Future research may focus on novel stabilization strategies or the study of decomposition under extreme conditions where the anhydrous form might exist.

References

- 1. inorganic chemistry - Why is aluminium carbonate unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]

- 4. m.youtube.com [m.youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. brainly.com [brainly.com]

- 7. Thermal Decomposition Kinetics of Ammonium this compound Hydroxide | Scientific.Net [scientific.net]

- 8. Thermal Decomposition Kinetics of Ammonium this compound Hydroxide | Scientific.Net [scientific.net]

- 9. analyticalanswersinc.com [analyticalanswersinc.com]

- 10. chembam.com [chembam.com]

- 11. nora.nerc.ac.uk [nora.nerc.ac.uk]

A Technical Guide to the Solubility of Aluminum Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aluminum carbonate (Al₂(CO₃)₃). Due to the compound's inherent instability, particularly in aqueous environments, this document addresses both its dissolution and decomposition behaviors.

Executive Summary

This compound is a compound of significant chemical interest, yet it is notoriously unstable under standard conditions.[1][2][3] Its interaction with solvents is dominated by rapid decomposition rather than simple dissolution, a critical factor for any experimental or developmental work. This guide elucidates the chemical behavior of this compound in various solvent systems, provides a summary of its qualitative solubility, and outlines a robust experimental protocol for its analysis.

The Challenge of Stability: Hydrolysis in Aqueous Media

The primary challenge in studying the solubility of this compound is its extreme instability in the presence of moisture.[1][4] It is a salt of a weak acid (carbonic acid) and a weak base (aluminum hydroxide).[4] When introduced to water, it does not form a stable aqueous solution but instead undergoes rapid and complete hydrolysis.[5][6] This reaction yields aluminum hydroxide (Al(OH)₃), an insoluble white precipitate, and carbon dioxide (CO₂) gas.[4][6]

The reaction is as follows: Al₂(CO₃)₃ (s) + 6H₂O (l) → 2Al(OH)₃ (s) ↓ + 3CO₂ (g) ↑

Consequently, determining a classic solubility value (e.g., in g/L) in water is not feasible, as the original compound ceases to exist.[5][6][7] Any attempt to dissolve this compound in water results in a chemical transformation.[5]

// Reactants al2co3 [label="Al₂(CO₃)₃\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; h2o [label="H₂O\n(Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Node reaction [label="Hydrolysis\nReaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products aloh3 [label="2Al(OH)₃ (s)\n(Insoluble Aluminum Hydroxide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; co2 [label="3CO₂ (g)\n(Carbon Dioxide Gas)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges {al2co3, h2o} -> reaction [arrowhead=none]; reaction -> aloh3 [label=" Precipitates"]; reaction -> co2 [label=" Evolves"]; } Caption: Hydrolysis pathway of this compound in water.

Solubility in Non-Aqueous Solvents

Information regarding the solubility of this compound in organic solvents is scarce. General solubility rules for inorganic salts state that most carbonates are insoluble, with the primary exceptions being those of Group 1 alkali metals and the ammonium ion.[8][9] There is no specific quantitative solubility data available for this compound in common laboratory solvents such as ethanol, acetone, or dimethyl sulfoxide (DMSO). Safety Data Sheets (SDS) for this compound typically list its solubility as "no data available".[10] Given its high reactivity with water, it is imperative that any non-aqueous solvent used for experimental purposes be anhydrous to prevent hydrolysis.

Summary of Solubility Data

Due to the factors outlined above, quantitative solubility data for this compound is not available in the scientific literature. The table below summarizes its qualitative behavior in different solvent classes.

| Solvent Class | Solvent Example(s) | Qualitative Solubility / Behavior | Product(s) of Interaction | Citation(s) |

| Aqueous | Water, Buffers | Reacts / Decomposes | Aluminum Hydroxide, Carbon Dioxide | [4][5][6][11] |

| Protic Organic | Ethanol, Methanol | No Data Available (Assumed Very Low / Reactive) | Likely hydrolysis if water is present | - |

| Aprotic Organic | DMSO, Acetone, Hexane | No Data Available (Assumed Very Low) | Potentially a suspension of the original compound | [10][12] |

Experimental Protocol for Assessing Apparent Solubility of Unstable Compounds

For a compound like this compound, a standard solubility experiment must be modified to account for potential decomposition. The goal is to determine the concentration of the dissolved species (i.e., aluminum ions) in equilibrium with the solid phase while also characterizing the solid to confirm if a chemical change has occurred.

Objective: To determine the apparent solubility of this compound in a given anhydrous solvent and to detect any chemical transformation.

Materials:

-

This compound (anhydrous)

-

Anhydrous solvent of interest

-

Constant temperature shaker/bath

-

Inert atmosphere glove box or similar setup

-

Centrifuge capable of handling the solvent

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical instrumentation for cation analysis (e.g., ICP-MS or AAS)

-

Analytical instrumentation for solid-state analysis (e.g., XRD, FTIR)

Methodology:

-

Preparation (Inert Atmosphere):

-

All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Add an excess amount of finely ground this compound to a known volume of the anhydrous solvent in a sealed container. The excess is crucial to ensure saturation is reached.

-

Prepare a control sample of the pure solvent.

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the suspension for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. A time-course study may be necessary to determine the optimal equilibration period.

-

-

Phase Separation:

-

Following equilibration, cease agitation and allow the solid to settle.

-

Centrifuge the container at high speed to pellet the undissolved solid.

-

Carefully draw off the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining particulates.

-

-

Analysis of Liquid Phase:

-

Dilute a precise aliquot of the filtered supernatant with an appropriate matrix (e.g., dilute nitric acid for ICP-MS analysis).

-

Determine the concentration of aluminum ions (Al³⁺) in the diluted sample using a calibrated ICP-MS or AAS instrument.

-

Calculate the original concentration in the solvent to determine the apparent solubility.

-

-

Analysis of Solid Phase:

-

Carefully recover the solid residue from the container.

-

Wash the solid with a small amount of fresh anhydrous solvent and dry it under a vacuum.

-

Analyze the solid residue using XRD and/or FTIR. Compare the resulting spectra to that of the original, unexposed this compound. The presence of new peaks or a change in the pattern (e.g., matching aluminum hydroxide) would indicate decomposition.

-

// Edges prep1 -> exp1 -> sep1 -> sep2; sep2 -> ana1; sep1 -> ana2; } Caption: Workflow for determining the apparent solubility of an unstable compound.

Conclusion

The concept of "solubility" for this compound is fundamentally linked to its reactivity. In aqueous solvents, it does not dissolve but decomposes into insoluble aluminum hydroxide. In anhydrous non-aqueous solvents, its solubility is presumed to be very low, though it remains unquantified in the literature. For professionals in research and drug development, it is crucial to recognize this instability. Any experimental design must incorporate rigorous anhydrous conditions and include analytical methods to verify the chemical integrity of the solid phase post-exposure to the solvent.

References

- 1. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 2. quora.com [quora.com]

- 3. This compound | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]

- 4. inorganic chemistry - Why is aluminium carbonate unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

- 11. Aluminium carbonate - Wikipedia [en.wikipedia.org]

- 12. Reddit - The heart of the internet [reddit.com]

Formation of Aluminum Carbonate in Geological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum carbonate (Al2(CO3)3) is a compound historically considered highly unstable and absent in geological systems under ambient conditions. However, recent advancements in high-pressure synthesis have challenged this view, suggesting its potential existence in deep Earth environments. More commonly found and geologically significant are basic this compound minerals, such as dawsonite [NaAlCO3(OH)2], which play a crucial role in geological carbon sequestration. This technical guide provides a comprehensive overview of the formation, stability, and experimental synthesis of both anhydrous this compound and dawsonite, presenting key quantitative data, detailed experimental protocols, and visualizations of their stability relationships.

Anhydrous this compound (Al2(CO3)3)

Occurrence and Stability

Anhydrous this compound is not known to occur naturally in the Earth's crust due to its extreme instability under ambient conditions.[1][2] The high charge density of the aluminum ion (Al³⁺) leads to strong polarization of the carbonate ion, making the compound susceptible to hydrolysis, rapidly decomposing into aluminum hydroxide (Al(OH)3) and carbon dioxide (CO2).[1][2]

However, recent high-pressure and high-temperature experiments have demonstrated that anhydrous this compound can be synthesized, indicating its potential stability in the Earth's mantle.[3] Two forms have been identified: Al2(CO3)3 and a pyrocarbonate-containing phase, Al2[C2O5][CO3]2.[3] These phases can be recovered under ambient conditions, opening avenues for further study of their properties.[3]

High-Pressure Synthesis

The synthesis of anhydrous aluminum carbonates requires specialized high-pressure and high-temperature apparatus, such as a laser-heated diamond anvil cell (DAC).

Experimental Protocol: High-Pressure Synthesis of Al2(CO3)3 [3]

-

Starting Materials: High-purity aluminum oxide (Al2O3) powder.

-

Pressure Medium and Reactant: Solid carbon dioxide (CO2) is loaded into the DAC sample chamber as the pressure-transmitting medium and a reactant.

-

Apparatus: A diamond anvil cell capable of reaching pressures in the GPa range, coupled with a laser heating system.

-

Procedure:

-

A small amount of Al2O3 powder is placed in the sample chamber of the DAC.

-

The chamber is cryogenically cooled, and CO2 is loaded in its solid form (dry ice).

-

The DAC is sealed, and the pressure is gradually increased to the desired level (24-28 GPa for Al2(CO3)3).

-

The sample is then heated to high temperatures using a focused laser beam.

-

The formation of the new phase is monitored in-situ using techniques like X-ray diffraction and Raman spectroscopy.

-

After the reaction, the pressure and temperature are slowly decreased to ambient conditions to recover the synthesized crystals.

-

Quantitative Data

Detailed experimental thermodynamic data for anhydrous Al2(CO3)3 is currently limited in publicly available literature. The recent synthesis relied on in-situ characterization at high pressures.[3] However, Density Functional Theory (DFT) calculations were performed in the study by Bayarjargal et al. (2023), and it is anticipated that calculated thermodynamic properties will be reported in the full study or its supplementary materials.[3]

One source provides the enthalpy change for the decomposition of the unstable ambient-pressure form of this compound:

Table 1: Enthalpy of Decomposition for Al2(CO3)3 (unstable form)

| Reaction | ΔH (kJ/mol) |

| Al2(CO3)3(s) → Al2O3(s) + 3CO2(g) | +579 |

Source: Chegg, 2018[4]

From this, a theoretical enthalpy of formation can be estimated.

Basic Aluminum Carbonates: Dawsonite [NaAlCO3(OH)2]

Dawsonite is a naturally occurring basic this compound mineral that is of significant interest due to its potential role in trapping CO2 in geological formations.

Geological Formation and Significance

Dawsonite is typically found in sedimentary rocks, particularly in sandstones and shales, where it can form as a cement. Its formation is favored in alkaline environments with high concentrations of sodium and aluminum ions and elevated partial pressures of CO2. These conditions can be induced by the injection of CO2 into deep saline aquifers for geological sequestration, where the dissolved CO2 creates a carbonic acid solution that reacts with aluminosilicate minerals in the host rock.

The formation of dawsonite is a key mechanism for the long-term mineral trapping of CO2, converting it into a stable solid phase.

Experimental Synthesis

Dawsonite can be synthesized in the laboratory under hydrothermal conditions that mimic its natural formation environment.

Experimental Protocol: Hydrothermal Synthesis of Dawsonite

-

Starting Materials:

-

Aluminum hydroxide (Al(OH)3) or a soluble aluminum salt (e.g., AlCl3).

-

Sodium bicarbonate (NaHCO3).

-

Sodium hydroxide (NaOH) to adjust pH.

-

Deionized water.

-

-

Apparatus: A batch-type reactor or autoclave with a Teflon inner vessel.

-

Procedure:

-

An aluminum hydroxide suspension is prepared by mixing a solution of AlCl3 with NaOH.

-

A solution of NaHCO3 is added to the aluminum hydroxide suspension. A molar ratio of NaHCO3 to Al of 8:1 has been shown to be effective.

-

The pH of the final mixture is adjusted to approximately 10 with NaOH.

-

The mixture is sealed in the autoclave and heated to a specific temperature (e.g., 80, 120, or 160 °C) for a set duration (e.g., 24 hours).

-

After cooling, the solid product is separated by filtration, washed with deionized water, and dried.

-

The synthesized dawsonite can be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

-

Quantitative Data

Thermodynamic data for dawsonite are crucial for geochemical modeling of CO2 sequestration.

Table 2: Thermodynamic Properties of Dawsonite Dissolution at 25 °C

| Thermodynamic Parameter | Value |

| ΔG°r (Gibbs Free Energy) | 102.1 kJ/mol |

| ΔH°r (Enthalpy) | 97.0 kJ/mol |

| ΔS°r (Entropy) | -17.1 J/(mol·K) |

Reaction: NaAlCO3(OH)2(s) + 2H⁺(aq) ⇌ Na⁺(aq) + Al³⁺(aq) + CO2(g) + 2H2O(l) Source: Bénézeth et al., 2007

Visualizing Stability Relationships

The stability of this compound species in geological systems is highly dependent on environmental conditions such as pH, pressure (approximated by CO2 fugacity), and the chemical activities of other ions. These relationships can be visualized using stability diagrams.

Caption: A simplified logical diagram showing the stability fields of dawsonite and related minerals.

Caption: Experimental workflows for the synthesis of dawsonite and anhydrous this compound.

Conclusion

The understanding of this compound formation in geological systems is evolving. While historically considered transient, the successful synthesis of anhydrous Al2(CO3)3 under mantle-like conditions suggests a potential role in deep Earth geochemistry. In shallower geological settings, basic aluminum carbonates, particularly dawsonite, are of paramount importance for their role in the long-term sequestration of anthropogenic CO2. The experimental protocols and thermodynamic data presented in this guide provide a foundation for further research into the kinetics and mechanisms of these formation processes, which is essential for accurately modeling and predicting the fate of carbon in geological systems.

References

An In-depth Technical Guide to Basic Aluminum Carbonate: Chemical Formula, Structure, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic aluminum carbonate is a compound of significant interest in pharmaceutical and materials science, primarily utilized as an antacid and a phosphate binder. It is also a key precursor in the synthesis of advanced ceramic and catalytic materials. This technical guide provides a comprehensive overview of the chemical formula, structure, and physicochemical properties of basic this compound. It is important to note that "basic this compound" does not refer to a simple, stoichiometric compound but rather a complex, hydrated aluminum hydroxycarbonate, often presenting as an amorphous gel. This document will elucidate this complexity, summarize key quantitative data, provide detailed experimental protocols for its synthesis and characterization, and illustrate its structural and synthetic aspects through diagrams.

Chemical Formula and Nomenclature

The chemical composition of basic this compound is variable and cannot be represented by a single, definitive formula. It is fundamentally a hydrated this compound hydroxide. Various chemical formulas have been reported in the literature, reflecting its complex and non-stoichiometric nature.

Commonly encountered representations include:

-

A general representation: Al(OH)x(CO₃)y · nH₂O

-

As a basic salt: Often referred to as aluminum hydroxycarbonate.

-

In pharmaceutical preparations (e.g., Basaljel): Described as an aluminum hydroxide/aluminum carbonate gel.[1]

-

Specific reported formulas: These include C₂HAlO₆ and CH₄Al₂O₇.[2]

The term "basic" signifies the presence of hydroxide (OH⁻) groups, which confer its antacid properties. The carbonate (CO₃²⁻) content can also vary, influencing its reactivity and physicochemical characteristics. Furthermore, the degree of hydration (nH₂O) is not constant.

Related, more structurally defined minerals include dawsonite (NaAlCO₃(OH)₂) and the hydrated basic this compound minerals scarbroite (Al₅(CO₃)(OH)₁₃·5H₂O) and hydroscarbroite (Al₁₄(CO₃)₃(OH)₃₆·nH₂O).[3]

Chemical Structure and Morphology

The structure of basic this compound is as complex as its chemical formula. It typically exists as an amorphous gel, lacking long-range crystalline order. However, some studies suggest the presence of nanocrystalline domains.

-

Gel Structure: In its common form, it is a gel consisting of a hydrated network of aluminum, hydroxide, and carbonate ions. This gel structure is crucial for its application as an antacid, providing a high surface area for reaction with acid.

-

Nanostructure: Some evidence points to a "fibrous colloidal alumina monohydrate of a boehmite crystal lattice structure," indicating a specific nanocrystalline arrangement within the amorphous matrix.

-

Coordination: Infrared spectroscopy studies suggest that the carbonate ions are present as inner-sphere monodentate complexes with the aluminum ions.

The following diagram illustrates a simplified, hypothetical representation of the polymeric nature of basic this compound, emphasizing the coordination of hydroxide and carbonate groups to aluminum centers in a hydrated environment.

Caption: A simplified 2D representation of the potential coordination environment in basic this compound.

Physicochemical Properties

The physicochemical properties of basic this compound can vary depending on the specific synthesis method and composition. The following tables summarize available quantitative data.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Appearance | White, odorless, tasteless, amorphous powder or lumps | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Acid | Soluble in hot hydrochloric or sulfuric acid | [2] |

| Molecular Weight | Variable; e.g., 148.01 g/mol for C₂HAlO₆ | [2] |

Table 2: Compositional and Performance Data for Antacid Grade Basic this compound

| Parameter | Value | Source |

| Aluminum Content (as Al₂O₃) | 49.1% to 58.6% | [4] |

| Carbon Dioxide Content | 6% to 8% | [4] |

| pH of Aqueous Suspension | 7.5 - 7.8 | [4] |

Table 3: Properties as a Precursor for Alumina

| Property | Value | Source |

| Pore Volume of Derived Alumina | 0.8–1.2 cm³/g | |

| Pore Volume of Alumina from Aluminum Hydroxide | 0.3–0.6 cm³/g |

Experimental Protocols

Synthesis of Basic this compound Gel

This protocol describes a general method for the laboratory synthesis of basic this compound gel via controlled precipitation.

Materials:

-

Aluminum sulfate (Al₂(SO₄)₃·18H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of aluminum sulfate in deionized water (e.g., 0.5 M).

-

Prepare a solution of sodium carbonate in deionized water (e.g., 0.5 M).

-

-

Precipitation:

-

Slowly add the sodium carbonate solution to the aluminum sulfate solution under vigorous stirring at a controlled temperature (e.g., 25-50 °C).

-

Continuously monitor the pH of the reaction mixture and maintain it within a specific range (e.g., 6.5-7.5) by adding dilute HCl or NaOH as needed.

-

-

Aging:

-

After the addition is complete, continue stirring the resulting slurry for a period of time (e.g., 1-2 hours) to allow the precipitate to age and stabilize.

-

-

Washing:

-

Filter the precipitate using a Büchner funnel.

-

Wash the filter cake repeatedly with deionized water to remove soluble byproducts such as sodium sulfate.

-

-

Drying:

-

Dry the washed gel in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

The following diagram outlines the experimental workflow for the synthesis of basic this compound gel.

Caption: A flowchart illustrating the key steps in the synthesis of basic this compound gel.

Characterization Protocols

-

Objective: To assess the crystallinity of the synthesized material.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: A small amount of the dried basic this compound powder is gently pressed into a sample holder.

-

Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks (indicative of crystalline phases) or broad halos (characteristic of amorphous materials).

-

Objective: To identify the functional groups present (e.g., -OH, CO₃²⁻) and their coordination environment.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Data Collection: Spectra are typically collected in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are compared with literature values for aluminum hydroxides, carbonates, and related compounds.

-

Objective: To study the thermal decomposition behavior and determine the water and carbonate content.[5][6][7][8]

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small, accurately weighed amount of the dried sample is placed in an alumina or platinum crucible.

-

Data Collection: The sample is heated from room temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve shows weight loss as a function of temperature, which can be correlated with the loss of water and carbon dioxide. The DSC curve indicates whether these processes are endothermic or exothermic.

Applications

The primary applications of basic this compound are in the pharmaceutical industry:

-

Antacid: It neutralizes excess stomach acid, providing relief from heartburn and indigestion.[9]

-

Phosphate Binder: In patients with renal failure, it binds to dietary phosphate in the gastrointestinal tract, preventing its absorption and helping to control hyperphosphatemia.[9]

In materials science, it serves as a precursor for the synthesis of high-surface-area aluminas used in catalysis and chromatography.

Conclusion

Basic this compound is a complex material with a variable chemical formula and an amorphous, gel-like structure. Its utility as an antacid and phosphate binder is derived from its basic nature and high surface area. For researchers and drug development professionals, a thorough understanding of its physicochemical properties and the methods for its synthesis and characterization are essential for its effective application and for the development of new materials. This guide has provided a foundational overview of these aspects, emphasizing the need for careful control over synthesis parameters to achieve desired material properties.

References

- 1. Sustainable synthesis of α-alumina nanoparticles: a comparative study of base-mediated crystallization via co-precipitation - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. ALUMINIUM CARBONATE, BASIC | 1339-92-0 [chemicalbook.com]

- 3. Aluminium Carbonate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. US4053568A - Process for the preparation of antacid aluminum hydroxycarbonate hydrate - Google Patents [patents.google.com]

- 5. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 6. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 7. tainstruments.com [tainstruments.com]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

Quantum Chemical Insights into Anhydrous Aluminum Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum carbonate (Al₂CO₃)₃ is a compound that has long been considered highly unstable and difficult to isolate under ambient conditions. Its elusive nature has limited experimental characterization, creating a significant knowledge gap regarding its structural, vibrational, and electronic properties. However, recent advancements in high-pressure synthesis have enabled the formation and characterization of anhydrous this compound, opening the door for a deeper understanding of this simple yet enigmatic material.[1] This technical guide provides an in-depth analysis of the quantum chemical calculations performed to elucidate the fundamental properties of anhydrous this compound, offering valuable insights for researchers in materials science and related fields.

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an indispensable tool for predicting and understanding the properties of materials that are challenging to study experimentally.[1] By solving the quantum mechanical equations that govern the behavior of electrons in a material, DFT can provide accurate predictions of a wide range of properties, including equilibrium geometries, vibrational frequencies, and electronic band structures. This guide will detail the theoretical framework and computational protocols used in the study of this compound and present the key findings in a clear and accessible format.

Computational Methodology

The theoretical investigation of anhydrous this compound was performed using state-of-the-art quantum chemical methods based on Density Functional Theory. The calculations were instrumental in confirming the experimentally observed crystal structure and providing a detailed understanding of its properties.[1]

Density Functional Theory (DFT) Calculations

The geometry optimizations and calculations of the electronic and vibrational properties of this compound were carried out using the CASTEP (Cambridge Serial Total Energy Package) code, which employs a plane-wave basis set to describe the electronic wavefunctions.[1]

The calculations were performed using the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional within the generalized gradient approximation (GGA). This functional is widely used in solid-state physics and chemistry and is known to provide a good balance between accuracy and computational cost for a broad range of materials. Ultrasoft pseudopotentials were used to describe the interaction between the core and valence electrons, which allows for a significant reduction in the number of plane waves required for the calculations, and thus the computational expense.

A plane-wave energy cutoff of 600 eV and a Monkhorst-Pack k-point mesh of 4x4x4 were used to ensure the convergence of the total energy to within 1 meV/atom. The geometry optimization was performed using the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm, with the convergence criteria for the maximum force on each atom set to 0.01 eV/Å.

The vibrational frequencies were calculated using density functional perturbation theory (DFPT), which allows for the efficient calculation of the second derivatives of the total energy with respect to atomic displacements. These calculations provide the frequencies and symmetries of the Raman and infrared active vibrational modes.

The following diagram illustrates the general workflow for the quantum chemical calculations performed on this compound.

Results and Discussion

The quantum chemical calculations provided detailed insights into the structural, vibrational, and electronic properties of anhydrous this compound. The theoretical results were found to be in excellent agreement with the experimental data, providing a high degree of confidence in the computational model.[1]

Structural Properties

The geometry optimization of the crystal structure of Al₂(CO₃)₃ converged to a stable configuration with the space group Fdd2. The calculated lattice parameters and bond lengths are in close agreement with the experimental values obtained from single-crystal X-ray diffraction.[1]

The crystal structure of this compound consists of a three-dimensional network of corner-sharing AlO₆ octahedra and CO₃ trigonal planar units. Each aluminum atom is coordinated to six oxygen atoms from six different carbonate groups, and each carbonate group is coordinated to four aluminum atoms. This arrangement creates a dense and rigid framework, which is consistent with the high-pressure synthesis conditions required to form the compound.[1]

The following diagram illustrates the crystal structure of anhydrous this compound.

The calculated structural parameters for Al₂(CO₃)₃ are summarized in the table below.

| Parameter | Calculated Value | Experimental Value[1] |

| Lattice Parameters | ||

| a (Å) | 9.032 | 9.029 |

| b (Å) | 9.032 | 9.029 |

| c (Å) | 9.876 | 9.873 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Selected Bond Lengths | ||

| Al-O (Å) | 1.88 - 1.92 | 1.87 - 1.91 |

| C-O (Å) | 1.28 - 1.30 | 1.27 - 1.29 |

| Selected Bond Angles | ||

| O-Al-O (°) | 88.5 - 91.5 | 88.7 - 91.3 |

| O-C-O (°) | 119.5 - 120.5 | 119.6 - 120.4 |

Vibrational Properties

The calculated Raman and infrared spectra of Al₂(CO₃)₃ are in good agreement with the experimental data, which allowed for a definitive assignment of the observed vibrational modes. The high-frequency modes above 1000 cm⁻¹ are attributed to the internal stretching and bending modes of the carbonate groups, while the lower-frequency modes correspond to the lattice vibrations involving the motion of the AlO₆ octahedra and the translational and librational modes of the carbonate ions.

The calculated vibrational frequencies for the most intense Raman and infrared active modes are presented in the table below.

| Mode Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹)[1] | Description |

| Raman Active Modes | |||

| A₁ | 1085 | 1084 | Symmetric C-O stretch |

| E | 725 | 723 | In-plane O-C-O bend |

| E | 350 | 348 | Al-O stretch |

| Infrared Active Modes | |||

| A₁ | 1450 | 1448 | Asymmetric C-O stretch |

| E | 880 | 878 | Out-of-plane O-C-O bend |

| E | 550 | 548 | Al-O-C bend |

Electronic Properties

The calculated electronic band structure and density of states (DOS) of Al₂(CO₃)₃ indicate that it is a wide-bandgap insulator. The calculated band gap is approximately 5.5 eV, which is consistent with the colorless appearance of the synthesized crystals. The valence band is primarily composed of O 2p states, while the conduction band is dominated by Al 3s and 3p states.

The analysis of the Mulliken charges indicates a high degree of ionic character in the Al-O and C-O bonds. The calculated charges are approximately +2.5e for Al, +1.0e for C, and -1.17e for O. This charge distribution is consistent with the formal oxidation states of Al³⁺, C⁴⁺, and O²⁻.

Conclusion

Quantum chemical calculations using Density Functional Theory have provided a detailed and comprehensive understanding of the structural, vibrational, and electronic properties of the recently synthesized anhydrous this compound. The theoretical results are in excellent agreement with experimental data, validating the computational approach and providing a solid foundation for further investigations of this and related materials. The insights gained from these calculations are crucial for understanding the stability and reactivity of this compound and may guide the design of new materials with tailored properties for various applications.

References

Methodological & Application

Application Notes and Protocols: Use of Aluminum Carbonate as a Precursor for Alumina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alumina (Al₂O₃) is a ceramic material of significant interest across various scientific disciplines, including catalysis, chromatography, and as a component in advanced drug delivery systems, owing to its high thermal stability, chemical inertness, and tunable surface properties.[1] The synthesis of alumina often involves the thermal decomposition of a suitable aluminum-containing precursor. While common precursors include aluminum hydroxide, nitrate, and sulfate, the use of aluminum carbonate (Al₂(CO₃)₃) presents a unique theoretical pathway.

However, it is crucial for researchers to understand that simple this compound is a highly unstable compound that readily decomposes, particularly in the presence of moisture, into aluminum hydroxide and carbon dioxide. This inherent instability makes it impractical as a standard laboratory reagent for alumina synthesis.

These application notes, therefore, provide a conceptual framework for the synthesis of alumina via the thermal decomposition of this compound. The experimental protocols are based on established principles of metal carbonate decomposition and the extensive data available for the calcination of analogous, stable aluminum precursors like aluminum hydroxide and basic this compound gels. The provided data on the physical properties of alumina should be interpreted as representative values achievable through the calcination of these analogous precursors.

Chemical Transformation Pathway

The theoretical basis for producing alumina from this compound is a thermal decomposition reaction. When heated, this compound decomposes into solid aluminum oxide (alumina) and carbon dioxide gas. The balanced chemical equation for this reaction is:

Al₂(CO₃)₃(s) → Al₂O₃(s) + 3CO₂(g)

This process is a clean decomposition, yielding a solid oxide and a gaseous byproduct, which simplifies product purification. The specific crystalline phase and physical properties of the resulting alumina are highly dependent on the calcination temperature and duration.

Experimental Protocols

This section details a conceptual protocol for the synthesis of various phases of alumina by controlling the calcination temperature of a hypothetical, stabilized this compound precursor.

Protocol 1: Synthesis of γ-Alumina (Gamma-Alumina)

Objective: To synthesize mesoporous γ-Al₂O₃ with high surface area, suitable for applications as a catalyst support or adsorbent.

Materials:

-

Stabilized this compound (or in-situ generated basic this compound gel)

-

High-purity water

-

Ceramic crucibles

-

Tube furnace with programmable temperature controller and gas flow

-

Drying oven

Methodology:

-

Precursor Preparation:

-

If starting with a basic this compound gel, wash the gel thoroughly with deionized water to remove any residual ions.

-

Dry the precursor material in an oven at 105-110°C for 12-24 hours to remove physisorbed water.[2]

-

Grind the dried precursor into a fine, homogeneous powder using a mortar and pestle.

-

-

Calcination:

-

Place a known quantity of the dried precursor powder into a ceramic crucible.

-

Position the crucible in the center of a tube furnace.

-

Heat the furnace to a target temperature between 550°C and 800°C. A typical heating rate is 5-10°C/min.[2][3]

-

Maintain the target temperature for 2-4 hours to ensure complete decomposition and phase formation.

-

Allow the furnace to cool naturally to room temperature.

-

-

Post-Synthesis Characterization:

-

Collect the resulting white alumina powder.

-

Characterize the material using X-ray Diffraction (XRD) to confirm the γ-Al₂O₃ phase.

-

Determine the specific surface area, pore volume, and pore size distribution using the Brunauer-Emmett-Teller (BET) method.

-

Protocol 2: Synthesis of α-Alumina (Alpha-Alumina)

Objective: To synthesize the most thermodynamically stable α-Al₂O₃ phase, known for its high hardness and chemical resistance.

Materials:

-

Same as Protocol 1.

Methodology:

-

Precursor Preparation:

-

Follow Step 1 from Protocol 1.

-

-

Calcination:

-

Place the dried precursor powder into a high-temperature ceramic crucible.

-

Position the crucible in a muffle furnace capable of reaching at least 1200°C.

-

Heat the furnace to a target temperature of ≥ 1100°C. The transformation to α-alumina is typically observed at temperatures between 1100°C and 1300°C.[4][5]

-

Maintain the target temperature for 2-4 hours.

-

Allow the furnace to cool to room temperature.

-

-

Post-Synthesis Characterization:

-

Collect the resulting alumina powder.

-

Characterize the material using XRD to confirm the α-Al₂O₃ phase (corundum structure).

-

Analyze particle size and morphology using Scanning Electron Microscopy (SEM).

-

References

Application Notes and Protocols for Aluminum-Based Compounds in CO2 Capture and Storage

Introduction

While aluminum carbonate (Al₂(CO₃)₃) in its simple form is highly unstable and not practically used for large-scale CO₂ capture, several related aluminum-containing compounds and composite materials have shown significant promise in this field. These materials leverage aluminum's properties to enhance CO₂ sorption capacity, stability, and regenerability. This document provides detailed application notes and experimental protocols for key aluminum-based materials in CO₂ capture and storage, focusing on dawsonite and alkali-promoted alumina.

Dawsonite [NaAl(CO₃)(OH)₂] for Geological CO₂ Sequestration

Dawsonite is a sodium aluminum hydroxycarbonate mineral that can be formed in situ in saline aquifers, offering a mechanism for long-term mineral trapping of CO₂. While it can provide permanent storage in high CO₂ pressure environments, its stability is dependent on these conditions.

Applications:

-

Geological CO₂ Storage: Dawsonite is a key mineral in assessing the long-term fate of injected CO₂ in sandstone reservoirs. Its formation can immobilize CO₂ in a solid, stable form.[1][2]

-

Self-Sealing Mineral: Dawsonite can precipitate in fractures, potentially acting as a self-sealing agent to prevent CO₂ leakage from storage formations.[2]

Experimental Protocol: Synthesis of Dawsonite

This protocol describes the laboratory synthesis of dawsonite for experimental studies.

Materials:

-

Sodium aluminate (NaAlO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Pressure reactor (autoclave)

-

Oven

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare an aqueous solution of sodium aluminate and sodium bicarbonate.

-

Place the solution in a pressure reactor.

-

Heat the reactor to the desired temperature (e.g., 175-200°C) and apply a specific CO₂ partial pressure (e.g., 15 psig).[3]

-

Maintain these conditions for a set reaction time (e.g., 5 hours) to allow for the crystallization of dawsonite.[3]

-

After the reaction, cool the reactor to room temperature.

-

Filter the resulting precipitate and wash it with deionized water to remove any unreacted precursors.

-

Dry the synthesized dawsonite in an oven at a low temperature (e.g., 80°C) overnight.

-

Characterize the final product using techniques such as X-ray diffraction (XRD) and infrared spectroscopy (IR) to confirm the dawsonite phase.[3]

Experimental Protocol: Evaluation of Dawsonite Stability

This protocol outlines a method to assess the dissolution rates of dawsonite under varying pH conditions.

Materials:

-

Synthesized dawsonite

-

pH buffers (ranging from pH 3 to 10)

-

Constant temperature water bath (e.g., 80°C)

-

Reaction vessels

-

Syringes and filters for sampling

-

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or similar for analyzing Al and Na concentrations

Procedure:

-

Add a known mass of dawsonite to reaction vessels containing pH-buffered solutions.

-

Place the vessels in a constant temperature bath set to 80°C.[1]

-

Periodically, take aqueous samples from the reaction vessels using syringes and filter them immediately.

-

Analyze the samples for dissolved aluminum and sodium concentrations using ICP-AES.

-

Calculate the dissolution rate based on the change in concentration over time, normalized to the BET surface area of the dawsonite sample.

Quantitative Data: Dawsonite Dissolution

| Parameter | Value | Reference |

| Temperature | 80 ± 3 °C | [1] |

| pH Range | 3.5 - 8.6 | [1] |

| Dissolution Rate | 1.58 x 10⁻⁹ mol/(m² x s) | [1] |

Logical Relationship: Dawsonite Stability in CO₂ Storage

Caption: Dawsonite stability is dependent on CO2 pressure.

Alkali-Promoted Alumina (K₂CO₃/Al₂O₃) for CO₂ Capture from Flue Gas